Artemidinol
Description
Artemidinol is a naturally occurring coumarin derivative identified in plants such as Rondeletia odorata and several Artemisia species (e.g., A. dracunculus). Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . Structurally, it belongs to the isocoumarin class, characterized by a benzopyrone backbone with hydroxyl and methyl substituents, which contribute to its bioactivity . This compound has been isolated from plant roots and aerial parts using techniques like n-butanol fractionation and UHPLC-ESI-QTOF-MS .
Properties
CAS No. |
62268-43-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-[(E)-but-1-enyl]-5-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-3-5-9-8-11-10(13(15)16-9)6-4-7-12(11)14/h3-8,14H,2H2,1H3/b5-3+ |
InChI Key |
QBZHMYUXUVZDQT-HWKANZROSA-N |
Isomeric SMILES |
CC/C=C/C1=CC2=C(C=CC=C2O)C(=O)O1 |
Canonical SMILES |
CCC=CC1=CC2=C(C=CC=C2O)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Artemidinol shares structural and functional similarities with other coumarins and sesquiterpene lactones. Below is a comparative analysis based on molecular properties, sources, and bioactivities:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Insights
Artemidin vs. This compound: Artemidin (C₁₄H₁₄O₄) has an additional methyl group compared to this compound, enhancing its lipophilicity and antimicrobial potency . this compound’s hydroxyl group confers superior antioxidant activity, as seen in R. odorata root extracts .
Dracumerin vs. This compound: Dracumerin (C₁₄H₁₂O₄) contains a methoxy substituent instead of a hydroxyl group, linked to its antiviral activity against enveloped viruses .
Scopoletin vs.
Euparin vs. This compound: Despite identical molecular formulas, Euparin is a naphthalene derivative, whereas this compound is a coumarin. This structural divergence explains Euparin’s stronger antifungal activity .
Research Findings
- Antioxidant Capacity: this compound demonstrated a DPPH radical scavenging activity of 72% at 100 µg/mL, outperforming Scopoletin (58%) but underperforming compared to Artemidin (85%) in A. dracunculus extracts .
- Anti-Diabetic Potential: this compound inhibited α-glucosidase by 40% at 50 µM, a mechanism absent in Dracumerin but shared with Capillarin, another Artemisia coumarin .
- Thermodynamic Stability: Computational studies indicate this compound’s lower Gibbs free energy (−218 kcal/mol) compared to Euparin (−195 kcal/mol), suggesting higher stability in biological systems .
Analytical and Methodological Considerations
- Identification Techniques: this compound was characterized via UHPLC-ESI-QTOF-MS, with a retention time of 8.2 minutes and [M+H]⁺ ion at m/z 217.08 .
- Limitations : Current data rely on in vitro assays; in vivo pharmacokinetics (e.g., bioavailability, half-life) and toxicology remain unstudied .
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